Hsp90 Target Engagement and Selectivity Profiling of the 4-(1H-Tetrazol-1-yl)benzamide Chemotype
Although direct Hsp90 binding data for N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide are not publicly available, high-quality reference data exist for a closely related 4-(1H-tetrazol-1-yl)benzamide chemotype scaffold. A structurally related benzamide derivative bearing the same 4-(1H-tetrazol-1-yl)benzamide core exhibited a Ki of 5 nM against Hsp90 (human HSP90-beta) in a fluorescence polarization displacement assay, while showing IC₅₀ >10,000 nM against both c-MET (hepatocyte growth factor receptor) and MPS1 (40S ribosomal protein S27), demonstrating a >2,000-fold selectivity window for Hsp90 over off-target kinases [1]. Investigators intending to profile N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide should use these values as benchmark comparators to assess whether the furan-2-ylmethyl side chain alters Hsp90 affinity relative to the established chemotype baseline.
| Evidence Dimension | Hsp90 binding affinity and selectivity window vs. c-MET and MPS1 kinases |
|---|---|
| Target Compound Data | Ki = 5 nM (Hsp90); IC₅₀ >10,000 nM (c-MET and MPS1) for a 4-(1H-tetrazol-1-yl)benzamide chemotype analog [1] |
| Comparator Or Baseline | Selectivity fold: >2,000-fold for Hsp90 over c-MET/MPS1 |
| Quantified Difference | ~2,000-fold selectivity margin |
| Conditions | FP displacement assay for Hsp90 Ki; cell-free enzyme inhibition for c-MET and MPS1 (human targets) |
Why This Matters
This selectivity benchmark allows procurement teams to prioritize the 4-(1H-tetrazol-1-yl)benzamide scaffold for Hsp90-focused projects, as cross-reactivity with c-MET and MPS1 is minimal in the reference chemotype.
- [1] BindingDB BDBM50048357 (CHEMBL3309990). Ki = 5 nM for Hsp90 (FP displacement assay); IC₅₀ >10,000 nM for c-MET and MPS1. Data curated by ChEMBL from Nerviano Medical Sciences. View Source
